Butane, 1,2,4-tris(trimethylsiloxy)-
Description
Butane, 1,2,4-tris(trimethylsiloxy)- (CAS 33581-75-8) is a siloxane-derivatized organic compound with the molecular formula C₁₃H₃₄O₃Si₃ and a molecular weight of 322.66 g/mol. It is structurally characterized by a butane backbone substituted with three trimethylsiloxy (-OSi(CH₃)₃) groups at positions 1, 2, and 4 . This compound is often identified as a trimethylsilyl (TMS) derivative of 1,2,4-butanetriol, synthesized for analytical purposes such as gas chromatography–mass spectrometry (GC–MS) to enhance volatility and detection sensitivity . Its presence has been documented in metabolomic studies, though at lower abundances compared to structural isomers like Butane, 1,2,3-tris(trimethylsiloxy)- .
Properties
CAS No. |
33581-75-8 |
|---|---|
Molecular Formula |
C13H34O3Si3 |
Molecular Weight |
322.66 g/mol |
IUPAC Name |
1,4-bis(trimethylsilyloxy)butan-2-yloxy-trimethylsilane |
InChI |
InChI=1S/C13H34O3Si3/c1-17(2,3)14-11-10-13(16-19(7,8)9)12-15-18(4,5)6/h13H,10-12H2,1-9H3 |
InChI Key |
ZWTQGTCQGKKVSN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCC(CO[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of 1,2,4-Butanetriol
Epoxidation and Hydrogenolysis
The most documented method for synthesizing 1,2,4-butanetriol involves a two-step process starting from 2-butene-1,4-diol. As detailed in the patent CN1803747A, this approach employs epoxidation followed by hydrogenolysis:
Step 1: Epoxidation
2-Butene-1,4-diol is reacted with hydrogen peroxide (30%) in the presence of a phospho heteropoly tungstate catalyst ([π-C₅H₅NC₁₆H₃₃]₃[PO₄(WO₃)₄]) and an organic solvent (e.g., dichloromethane or tert-butanol). The reaction proceeds at temperatures ranging from 25°C to 120°C for 4–24 hours, yielding 2,3-epoxy-1,4-butanediol. Key parameters include:
- Catalyst loading : 0.068 mmol per 6.0 g of substrate.
- Solvent volume : 50 mL per 6.0 g of substrate.
- Yield : 85–92% under optimized conditions (reflux in dichloromethane for 4 hours).
Step 2: Hydrogenolysis
The epoxy intermediate undergoes hydrogenolysis using Raney nickel or nickel boride catalysts under high-pressure hydrogen (5–25 MPa). Reaction conditions include:
Advantages : High selectivity, recyclable catalysts.
Limitations : Requires specialized equipment for high-pressure reactions.
Catalytic Hydrogenation of Dimethyl Malate
An alternative route involves the hydrogenation of dimethyl malate. As described in LookChem, this method uses n-propylamine and tetrahydrofuran (THF) under hydrogen pressure (5–10 MPa) with a nickel-based catalyst:
- Substrate ratio : Dimethyl malate and n-propylamine in a 1:1 molar ratio.
- Reaction conditions : 120–200°C for 10–14 hours.
- Yield : ≥85%.
Advantages : Mild conditions, minimal byproducts.
Limitations : Dependency on malate availability.
Silylation of 1,2,4-Butanetriol to Form Butane, 1,2,4-Tris(trimethylsiloxy)-
The final step involves reacting 1,2,4-butanetriol with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., pyridine or imidazole) to protect all three hydroxyl groups. While specific data on this derivative are scarce in the provided sources, standard silylation protocols suggest:
- Molar ratio : Triol:TMSCl:base = 1:3:3.
- Solvent : Anhydrous dichloromethane or THF.
- Conditions : Room temperature, 12–24 hours under inert atmosphere.
- Yield : Typically >90% in analogous silylation reactions.
Comparative Analysis of Preparation Methods
Key observations :
- Chemical methods offer higher yields but require hazardous reagents and high-pressure systems.
- Biotechnological routes are eco-friendly but currently inefficient for industrial scaling.
Chemical Reactions Analysis
Butane, 1,2,4-tris(trimethylsiloxy)- undergoes various chemical reactions, including:
Hydrolysis: The trimethylsiloxy groups can be hydrolyzed to yield 1,2,4-butanetriol and trimethylsilanol.
Substitution: The trimethylsiloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The butane backbone can undergo oxidation and reduction reactions, although these are less common compared to reactions involving the trimethylsiloxy groups.
Common reagents used in these reactions include water or acids for hydrolysis, nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Butane, 1,2,4-tris(trimethylsiloxy)- has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions at other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, where the trimethylsiloxy groups protect hydroxyl groups during multi-step syntheses.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Butane, 1,2,4-tris(trimethylsiloxy)- primarily involves the reactivity of the trimethylsiloxy groups. These groups can be easily removed under acidic or basic conditions, revealing the underlying hydroxyl groups. This property is exploited in organic synthesis to protect hydroxyl groups temporarily. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Table 1: Comparison of Butane Tris(trimethylsiloxy) Isomers
Comparison with Functional Analogues
Butanedioic Acid, Bis(trimethylsilyl) Ester
Structural Differences : Features a succinic acid (butanedioic acid) backbone with two TMS groups instead of three.
Applications :
- Frequently co-detected with Butane tris(trimethylsiloxy) isomers in plant extracts, suggesting shared derivatization protocols .
- Less studied for bioactivity compared to tris(trimethylsiloxy) derivatives.
Tris(trimethylsiloxy)silane Derivatives
Examples : Tris(trimethylsiloxy)silylpropyl methacrylate (TRIS) and imine derivatives with 1,2,4-triazole moieties .
Functional Contrasts :
- Backbone Flexibility : Silane/siloxane backbones (e.g., TRIS) enable polymerization, enhancing material properties like oxygen permeability in contact lenses .
- Reactivity : Tris(trimethylsiloxy)silane acts as a Lewis acid or nucleophile in organic synthesis, whereas butane-based derivatives may exhibit steric hindrance due to their hydrocarbon backbone .
Table 2: Key Functional Analogues
Analytical Chemistry
- GC–MS Utility : Both 1,2,3- and 1,2,4-isomers are used as TMS derivatives to analyze polar metabolites, though their retention times and abundances vary significantly .
- Quantitative Differences : The 1,2,3-isomer is more prevalent in antiangiogenic plant extracts, while the 1,2,4-isomer is less abundant and poorly characterized biologically .
Material Science
- Polymer Compatibility : Siloxy-rich compounds like TRIS improve hydrophobicity and oxygen permeability in polymers, but butane derivatives may lack the flexibility needed for such applications .
Q & A
Basic: What synthetic methodologies are effective for preparing Butane, 1,2,4-tris(trimethylsiloxy)-?
Answer:
The synthesis typically involves siloxane coupling reactions. For example, tris(trimethylsiloxy)silane derivatives can be synthesized by reacting silane precursors with hydroxyl or amine-containing intermediates under anhydrous conditions . A modified approach for butane derivatives would require:
- Step 1: Functionalize the butane backbone (e.g., 1,2,4-butanetriol) with protective groups to ensure regioselective silylation.
- Step 2: React with trimethylchlorosilane (TMCS) in the presence of a base (e.g., triethylamine) to replace hydroxyl groups with trimethylsiloxy moieties.
- Step 3: Purify via column chromatography or solid-phase extraction (SPE) using hydrophobic sorbents like Oasis HLB to remove unreacted silanes .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy:
- FTIR: Peaks at ~1250 cm⁻¹ (Si–CH₃ symmetric deformation) and ~840 cm⁻¹ (Si–O–C stretching) confirm siloxane functionality .
- Mass Spectrometry (MS): High-resolution MS (HRMS) using ESI or MALDI-TOF to determine molecular ion clusters and fragmentation patterns .
Basic: What are its primary applications in materials science?
Answer:
The compound’s hydrophobic and flexible siloxane backbone makes it suitable for:
- Polymer Additives: Enhances oxygen permeability in silicone-based polymers (e.g., contact lenses) when copolymerized with maleimides .
- Surface Coatings: Forms hydrophobic films when grafted onto substrates via sol-gel processes .
Advanced: How to address hydrolytic instability during experimental workflows?
Answer:
Siloxane bonds are prone to hydrolysis. Mitigation strategies include:
- Anhydrous Conditions: Use gloveboxes or Schlenk lines for synthesis and handling.
- Stabilizing Agents: Add desiccants (e.g., molecular sieves) to reaction mixtures.
- Low-Temperature Storage: Store at –20°C under inert gas (argon/nitrogen) .
Advanced: What analytical challenges arise when studying this compound in complex mixtures?
Answer:
Co-elution with other hydrophobic species is common. Solutions include:
- SPE Optimization: Use mixed-mode sorbents (e.g., Oasis HLB) for selective extraction .
- Chromatography: Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients.
- Detection: Pair with evaporative light scattering (ELS) or corona-charged aerosol detection (CAD) for non-UV-active analytes .
Advanced: How can computational modeling predict its reactivity in novel reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
- Map electron density around siloxane groups to predict nucleophilic/electrophilic sites.
- Simulate reaction pathways (e.g., silylation efficiency) using software like Gaussian or ORCA .
Advanced: What methods quantify trace amounts in environmental or biological matrices?
Answer:
- Sample Preparation: Extract using SPE with deuterated internal standards (e.g., d4-triclosan) to correct for matrix effects .
- Quantification: Use LC-MS/MS in multiple reaction monitoring (MRM) mode with collision-induced dissociation (CID) for sensitivity down to ng/L levels .
Advanced: How to evaluate its interactions with biological macromolecules?
Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics with proteins (e.g., serum albumin) immobilized on sensor chips.
- Molecular Dynamics (MD): Simulate interactions with lipid bilayers to assess membrane permeability .
Advanced: What thermal analysis techniques assess its stability?
Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (typically >200°C for siloxanes).
- TGA-FTIR Coupling: Identify gaseous decomposition products (e.g., trimethylsilanol) .
Advanced: How to achieve regioselective synthesis of asymmetrical derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
